(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone
Description
The compound "(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone" features a dihydroimidazole core substituted with a benzylthio group at the 2-position and a 2-methoxyphenyl methanone moiety. This structural combination suggests applications in medicinal chemistry, particularly as a scaffold for targeting protein-protein interactions (e.g., p53-MDM2) or antiproliferative agents .
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-16-10-6-5-9-15(16)17(21)20-12-11-19-18(20)23-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXHVQZSIDFPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.
Methanone Introduction: The final step involves the acylation of the imidazole ring with 2-methoxybenzoyl chloride under basic conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to other bioactive molecules. It could be investigated for potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The benzylthio group could facilitate binding to hydrophobic pockets, while the methoxyphenyl group might interact with aromatic residues through π-π stacking interactions.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The target compound’s benzylthio group distinguishes it from tris-aryl analogs (e.g., compound 2h ), which exhibit higher molecular weights (~693 g/mol) due to bulky aromatic substituents. The sulfur atom in the benzylthio group may enhance hydrophobic interactions in biological systems compared to purely aromatic analogs. Electron-donating vs. electron-withdrawing groups: The 2-methoxyphenyl group in the target compound contrasts with the 4-nitrophenyl and trifluoromethyl groups in , which are electron-withdrawing.
Synthetic Efficiency :
- Yields for the target compound (~60–80% ) are higher than those for tris-aryl derivatives (e.g., 37% for 2h ), likely due to fewer steric challenges during synthesis.
- Sulfur-containing analogs (e.g., ) may require specialized reagents for thioether formation, increasing synthetic complexity compared to oxygen-based linkages.
Key Observations :
Thermal Stability : Triphenylimidazole derivatives (e.g., ) exhibit higher melting points (100–135°C) due to crystallinity from aromatic stacking, whereas the target compound’s benzylthio group may reduce melting points via steric disruption.
Biological Activity: Tris-methoxyphenyl derivatives (e.g., 2h ) show moderate antiproliferative activity, suggesting that the target compound’s 2-methoxyphenyl group could retain similar efficacy.
Spectroscopic Comparisons
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-HRMS (m/z) |
|---|---|---|---|
| Target Compound | Expected: |
- Benzylthio CH₂: ~3.8–4.2
- Dihydroimidazole NH: ~8.0–9.0
- 2-Methoxyphenyl OCH₃: ~3.8 | Expected:
- Methanone C=O: ~190–200
- Imidazole carbons: ~150–160 | [M+H]⁺ ~359.47 | | Piperidin-1-yl(cis-2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2h) |
- Aromatic protons: ~6.8–7.5
- Piperidine CH₂: ~1.5–2.5 |
- Methanone C=O: ~195 | [M+H]⁺: 694.28 (calc.) | | 2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone derivatives |
- Triphenyl protons: ~6.5–7.5
- Ethanone CH₃: ~2.1–2.5 |
- Imidazole carbons: ~140–150 | [M+H]⁺: 421.53–474.51 |
Key Observations :
- The target compound’s benzylthio group would produce distinct ¹H NMR signals (~3.8–4.2 ppm for SCH₂) absent in oxygen-linked analogs.
- The 2-methoxyphenyl group’s OCH₃ resonance (~3.8 ppm) aligns with similar compounds in , confirming electronic consistency.
Biological Activity
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is a novel imidazole derivative with potential pharmacological applications. Its structure features an imidazole ring, a benzylthio group, and a methoxyphenyl moiety, which are characteristic of various biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Five-membered heterocyclic compound with nitrogen atoms. |
| Benzylthio Group | Sulfur-containing group that enhances reactivity. |
| Methoxyphenyl Moiety | Aromatic group that may influence biological interactions. |
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : It could bind to various receptors, altering physiological responses.
- Covalent Bond Formation : The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to irreversible inhibition.
Biological Activities
Research indicates that compounds similar to This compound exhibit diverse biological activities:
- Anticancer Activity : Preliminary studies suggest that imidazole derivatives often show significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating potential therapeutic uses in infectious diseases.
- Anti-inflammatory Effects : The methoxy group on the phenyl ring is associated with anti-inflammatory properties in related compounds.
Case Studies
Several studies have explored the biological activity of imidazole derivatives:
- Anticancer Evaluation : A study on benzothiazole derivatives showed significant cytotoxicity against HeLa cancer cells with IC50 values below 1 µM . This suggests that similar imidazole derivatives may also exhibit potent anticancer effects.
- In Silico Studies : Computational docking studies indicate that compounds with imidazole rings can effectively bind to targets involved in cancer progression, such as VEGFR-2 . This supports the hypothesis that This compound could have similar binding affinities.
- Antimicrobial Activity : Research has shown that thiazole-containing compounds exhibit significant antimicrobial effects comparable to established antibiotics . Given the structural similarities, it is plausible that this imidazole derivative could also possess antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via nucleophilic substitution and condensation reactions. A typical route involves reacting a substituted benzylthiol with a dihydroimidazole precursor, followed by coupling with a 2-methoxyphenylmethanone derivative. Optimization includes:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but require reflux conditions to prevent decomposition.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while solvent-free conditions reduce by-products .
- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can accelerate reactions and improve yields .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the benzylthio, imidazole, and methoxyphenyl groups via characteristic shifts (e.g., S-CH₂ at δ 3.5–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) by analyzing steric and electronic complementarity .
- DFT Calculations : Predicts reactive sites (e.g., sulfur in benzylthio group) and charge distribution for mechanistic studies .
- MD Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation effects) .
Q. What strategies evaluate the compound’s stability under varying pH and temperature conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to track degradation products .
- Thermogravimetric Analysis (TGA) : Measures thermal stability (e.g., decomposition above 200°C) .
- Environmental Fate Modeling : Predicts persistence in soil/water using logP (partition coefficient) and hydrolysis half-life data .
Q. How can structure-activity relationship (SAR) studies guide structural modifications for enhanced bioactivity?
- Answer :
- Substituent Variation : Replace the benzylthio group with fluorobenzyl or methylbenzyl moieties to assess changes in antimicrobial or anticancer activity (see analogues in ).
- Methoxyphenyl Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to alter electronic properties and receptor binding .
- Imidazole Ring Saturation : Compare 4,5-dihydroimidazole vs. fully unsaturated imidazole for metabolic stability .
Q. How are contradictions in reported bioactivity data resolved?
- Answer :
- Dose-Response Replication : Repeat assays (e.g., IC₅₀ measurements) across multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm specificity .
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent choice in cytotoxicity assays) .
- Target Validation : Use CRISPR/Cas9 knockout models to verify if observed effects are target-mediated .
Q. What experimental designs assess in vivo pharmacokinetics and toxicity?
- Answer :
- Rodent Models : Administer the compound intravenously/orally to measure bioavailability, half-life, and clearance rates. Use LC-MS/MS for plasma quantification .
- Toxicogenomics : RNA sequencing of liver/kidney tissues identifies off-target gene expression changes .
- Metabolite Profiling : Identify Phase I/II metabolites via UPLC-QTOF-MS to predict drug-drug interaction risks .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yield Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–120°C | ↑ Rate, ↓ Byproducts | |
| Solvent | DMF or solvent-free | ↑ Purity | |
| Catalyst | ZnCl₂ (5 mol%) | ↑ Efficiency |
Table 2 : Analogues and Bioactivity Trends
| Substituent | Bioactivity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 3-Fluorobenzylthio | 12.3 (Anticancer) | Enhanced selectivity |
| 4-Methylbenzylthio | 28.7 (Antimicrobial) | Reduced potency |
| 2-Nitrophenyl | 9.1 (Enzyme inhibition) | Improved binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
